molecular formula C11H10O4 B14811442 Carbo methoxycubanecarboxylic acid

Carbo methoxycubanecarboxylic acid

Cat. No.: B14811442
M. Wt: 206.19 g/mol
InChI Key: SLCBZMHPTMINJN-UHFFFAOYSA-N
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Description

Carbo methoxycubanecarboxylic acid is a unique organic compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms. This compound falls under the category of carboxylic acids, which are organic acids containing a carboxyl group (-COOH). The cubane structure imparts unique chemical and physical properties to the compound, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbo methoxycubanecarboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the functionalization of cubane with carboxyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry and catalysis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Carbo methoxycubanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxyl group to other functional groups, such as alcohols or aldehydes.

    Substitution: The cubane structure allows for various substitution reactions, where different functional groups can replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Carbo methoxycubanecarboxylic acid has several applications in scientific research:

    Chemistry: The unique cubane structure makes it a valuable compound for studying strained ring systems and their reactivity.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: The compound’s unique properties may find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of carbo methoxycubanecarboxylic acid involves its interaction with various molecular targets and pathways. The cubane structure allows for unique binding interactions with enzymes and receptors, potentially leading to novel biological activities. The exact pathways and targets are still under investigation, but the compound’s unique geometry plays a crucial role in its effects.

Comparison with Similar Compounds

Similar Compounds

    Cubane: The parent compound of carbo methoxycubanecarboxylic acid, known for its highly strained cubic structure.

    Methoxycubane: A derivative with a methoxy group, similar in structure but lacking the carboxyl group.

    Carboxycubane: Another derivative with a carboxyl group, similar but without the methoxy group.

Uniqueness

This compound is unique due to the presence of both methoxy and carboxyl groups on the cubane structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-methoxycarbonylcubane-1-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-15-9(14)11-6-3-2-4(6)10(11,8(12)13)5(2)7(3)11/h2-7H,1H3,(H,12,13)

InChI Key

SLCBZMHPTMINJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C4C1C5C4C3C25C(=O)O

Origin of Product

United States

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